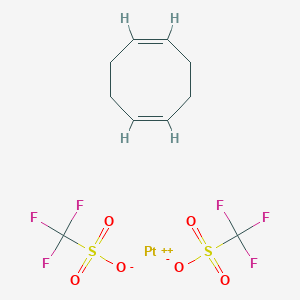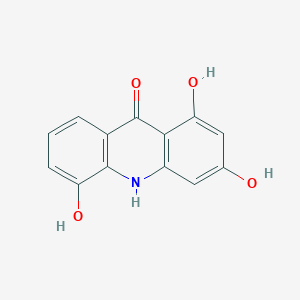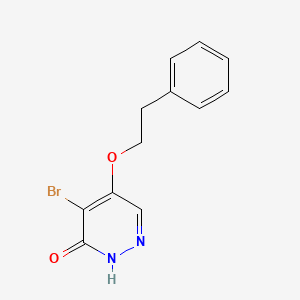
5-bromo-4-(2-phenylethoxy)-1H-pyridazin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-phenethoxypyridazin-3(2H)-one: is an organic compound that belongs to the pyridazinone family. This compound is characterized by the presence of a bromine atom at the fourth position, a phenethoxy group at the fifth position, and a pyridazinone core. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-phenethoxypyridazin-3(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-3-hydroxypyridazine and phenethyl bromide.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-5-phenethoxypyridazin-3(2H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process.
化学反応の分析
Types of Reactions
4-Bromo-5-phenethoxypyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyridazinone core can be subjected to oxidation or reduction reactions to modify its electronic properties and reactivity.
Coupling Reactions: The phenethoxy group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and appropriate ligands are often employed in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.
科学的研究の応用
4-Bromo-5-phenethoxypyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Bromo-5-phenethoxypyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
4-Bromo-3-hydroxypyridazine: A precursor in the synthesis of 4-Bromo-5-phenethoxypyridazin-3(2H)-one.
5-Phenethoxypyridazin-3(2H)-one: A compound with a similar structure but lacking the bromine atom.
4-Chloro-5-phenethoxypyridazin-3(2H)-one: A similar compound with a chlorine atom instead of bromine.
Uniqueness
4-Bromo-5-phenethoxypyridazin-3(2H)-one is unique due to the presence of both the bromine atom and the phenethoxy group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research and industrial applications.
特性
CAS番号 |
565157-33-7 |
|---|---|
分子式 |
C12H11BrN2O2 |
分子量 |
295.13 g/mol |
IUPAC名 |
5-bromo-4-(2-phenylethoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H11BrN2O2/c13-11-10(8-14-15-12(11)16)17-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) |
InChIキー |
CYVFTTJYSSRGLG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCOC2=C(C(=O)NN=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-4-((5-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzamide](/img/structure/B12923068.png)
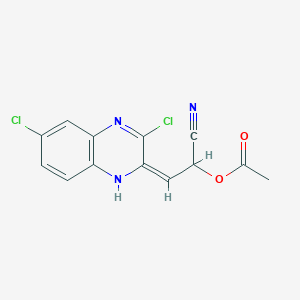
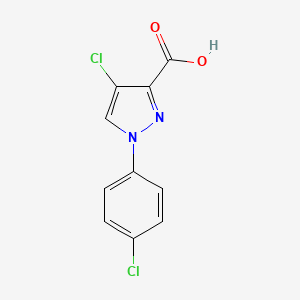
![5,11-dioxa-2,8-dithiatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-4,6,10,12-tetrone](/img/structure/B12923084.png)

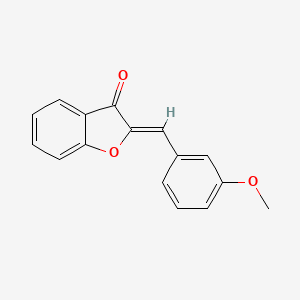
![4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B12923107.png)

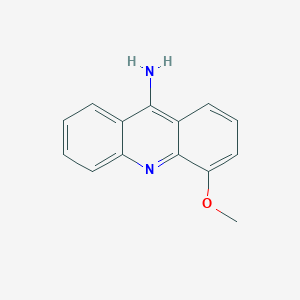
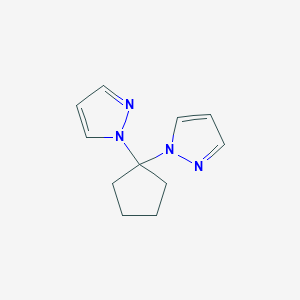
![N-{4-(2-Chlorophenyl)-1-[(1H-indol-3-yl)methyl]piperidin-4-yl}acetamide](/img/structure/B12923126.png)
![5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine](/img/structure/B12923129.png)
